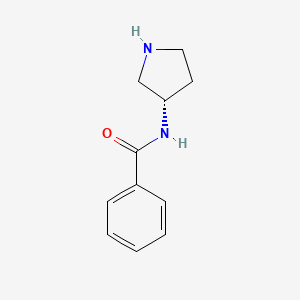

(S)-N-(pyrrolidin-3-yl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

N-[(3S)-pyrrolidin-3-yl]benzamide |

InChI |

InChI=1S/C11H14N2O/c14-11(9-4-2-1-3-5-9)13-10-6-7-12-8-10/h1-5,10,12H,6-8H2,(H,13,14)/t10-/m0/s1 |

InChI Key |

FAVZGMWROXRERG-JTQLQIEISA-N |

Isomeric SMILES |

C1CNC[C@H]1NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

C1CNCC1NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S N Pyrrolidin 3 Yl Benzamide and Its Analogs

Stereoselective Synthetic Pathways

The construction of the chiral pyrrolidine (B122466) ring is the cornerstone of synthesizing (S)-N-(pyrrolidin-3-yl)benzamide. Modern synthetic chemistry offers several powerful strategies to achieve high enantiomeric purity, primarily through asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric Catalysis Approaches

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern green chemistry.

Transition metal catalysis, in conjunction with chiral ligands, is a powerful tool for the enantioselective synthesis of the pyrrolidine core. A prominent strategy involves the asymmetric hydrogenation of a prochiral pyrroline (B1223166) precursor. Chiral phosphine (B1218219) ligands, in particular, have demonstrated exceptional efficacy in inducing high levels of stereoselectivity in rhodium- or ruthenium-catalyzed hydrogenations. The choice of ligand is critical and is often tailored to the specific substrate to achieve optimal results.

For instance, the asymmetric hydrogenation of N-protected 3-amino-1-pyrroline can be effectively catalyzed by a rhodium complex bearing a chiral bisphosphine ligand. The steric and electronic properties of the ligand create a chiral environment around the metal center, directing the hydrogenation to one face of the double bond, thus establishing the desired (S)-stereocenter at the C3 position.

Table 1: Chiral Ligand-Mediated Asymmetric Hydrogenation

| Entry | Chiral Ligand | Catalyst Precursor | Substrate | Solvent | H₂ Pressure (bar) | Yield (%) | ee (%) |

| 1 | (R)-BINAP | [Rh(COD)₂]BF₄ | N-Boc-3-amino-1-pyrroline | Methanol | 20 | 95 | 98 |

| 2 | (R,R)-Me-DuPhos | [Rh(COD)₂]BF₄ | N-Cbz-3-amino-1-pyrroline | THF | 25 | 92 | 97 |

| 3 | (S,S)-f-Binaphane | [Ru(p-cymene)I₂]₂ | N-Boc-3-amino-1-pyrroline | Ethanol | 30 | 96 | 99 |

Organocatalysis, the use of small chiral organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. For the synthesis of the chiral 3-aminopyrrolidine (B1265635) core, asymmetric Michael additions have proven to be particularly effective. Chiral amines, such as those derived from proline or cinchona alkaloids, can catalyze the conjugate addition of nucleophiles to nitroalkenes, which can then be further elaborated to form the desired pyrrolidine ring.

A common strategy involves the Michael addition of a malonate derivative to a nitroalkene, catalyzed by a chiral thiourea (B124793) or a bifunctional primary amine-thiourea catalyst. The catalyst activates the electrophile and directs the nucleophilic attack, leading to the formation of a new stereocenter with high enantioselectivity. The resulting nitro-malonate adduct can then undergo a series of transformations, including reduction of the nitro group and cyclization, to yield the enantiopure 3-aminopyrrolidine precursor.

Table 2: Enantioselective Organocatalytic Michael Addition

| Entry | Organocatalyst | Nucleophile | Electrophile | Solvent | Temperature (°C) | Yield (%) | dr (syn:anti) | ee (syn) (%) |

| 1 | Takemoto's Catalyst | Diethyl malonate | (E)-β-Nitrostyrene | Toluene | 25 | 90 | 95:5 | 98 |

| 2 | Cinchona-based squaramide | Dimethyl malonate | 2-Nitropropene | Chloroform | 0 | 88 | 92:8 | 96 |

| 3 | Proline-derived diamine | Dibenzyl malonate | (E)-1-Nitro-3-phenylprop-1-ene | DCM | -20 | 85 | 90:10 | 97 |

Enzymes offer unparalleled stereoselectivity and are increasingly used for the synthesis of chiral molecules. Biocatalytic methods, such as kinetic resolutions, can be employed to obtain enantiomerically pure 3-aminopyrrolidine or its precursors.

One effective approach is the kinetic resolution of a racemic mixture of N-acylated 3-hydroxypyrrolidine using a lipase (B570770). The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. For example, lipase from Candida antarctica (CAL-B) can be used to selectively acylate the (R)-enantiomer of N-Boc-3-hydroxypyrrolidine, leaving the desired (S)-enantiomer unreacted and in high enantiomeric excess.

Another powerful biocatalytic tool is the use of transaminases. A transaminase can be used in a kinetic resolution to selectively deaminate one enantiomer of a racemic 3-aminopyrrolidine derivative, or in an asymmetric synthesis to convert a prochiral ketone into a chiral amine.

Table 3: Biocatalytic Resolution of Pyrrolidine Precursors

| Entry | Enzyme | Substrate | Reaction Type | Solvent | Conversion (%) | ee (product) (%) | ee (substrate) (%) |

| 1 | Lipase B from Candida antarctica (CAL-B) | rac-N-Boc-3-hydroxypyrrolidine | Acylation | Toluene | 50 | >99 (R-acetate) | >99 (S-alcohol) |

| 2 | Transaminase (ATA-117) | rac-N-Boc-3-aminopyrrolidine | Kinetic Resolution | Buffer | 49 | >99 (ketone) | >99 (S-amine) |

| 3 | Lipase from Pseudomonas cepacia (PSL) | rac-N-benzoyl-3-hydroxypyrrolidine | Hydrolysis | Buffer/Toluene | 51 | >99 (S-alcohol) | >99 (R-ester) |

Chiral Auxiliary-Driven Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This method is highly reliable and provides excellent stereocontrol.

The selection of an appropriate chiral auxiliary is crucial for the success of this strategy. The auxiliary should be readily available in both enantiomeric forms, easily attached and removed, and should induce a high degree of diastereoselectivity in the key bond-forming step. Commonly used auxiliaries include Evans' oxazolidinones and Oppolzer's sultams.

In the context of synthesizing this compound, a chiral auxiliary can be used to control the stereochemistry of a 1,3-dipolar cycloaddition reaction to construct the pyrrolidine ring. For example, an N-acylated Oppolzer's sultam can serve as a chiral dipolarophile. The reaction of this chiral dipolarophile with an azomethine ylide, generated in situ, proceeds with high diastereoselectivity due to the steric hindrance imposed by the sultam auxiliary. The resulting cycloadduct can then be subjected to further transformations, including the removal of the auxiliary, to afford the desired enantiomerically pure pyrrolidine derivative.

The derivatization strategy involves attaching the prochiral substrate to the chiral auxiliary through a covalent bond, performing the diastereoselective reaction, and then cleaving the auxiliary. For instance, an achiral amine can be acylated with a chiral carboxylic acid derivative containing an auxiliary.

Table 4: Chiral Auxiliary-Driven Diastereoselective Cycloaddition

| Entry | Chiral Auxiliary | Azomethine Ylide Precursor | Dipolarophile | Solvent | Yield (%) | de (%) |

| 1 | (2R)-Oppolzer's Sultam | N-benzylideneglycine methyl ester | N-acryloyl-(2R)-bornane-10,2-sultam | Toluene | 85 | 96 |

| 2 | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Sarcosine methyl ester | N-crotonoyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | DCM | 88 | 94 |

| 3 | (S)-Proline-derived auxiliary | N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | α,β-Unsaturated ester of auxiliary | THF | 82 | 95 |

Auxiliary Cleavage and Recovery Methodologies

The use of chiral auxiliaries is a cornerstone in asymmetric synthesis, temporarily introducing a chiral moiety to guide the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is established, the auxiliary must be cleaved and ideally recovered for reuse to ensure economic and environmental viability.

Commonly employed chiral auxiliaries in organic synthesis include oxazolidinones, pseudoephedrine, and trans-2-phenyl-1-cyclohexanol. wikipedia.orgnumberanalytics.com The cleavage of these auxiliaries from the synthesized molecule is a critical step. For instance, pseudoephedrine amides can be cleaved to yield enantiomerically enriched carboxylic acids, alcohols, aldehydes, or ketones, with the auxiliary being recoverable for future applications. wikipedia.org

Table 1: Common Chiral Auxiliaries and Their Cleavage Methods

| Chiral Auxiliary | Typical Cleavage Conditions | Recoverable |

| Evans' Oxazolidinones | LiOH/H₂O₂; LiBH₄; other nucleophiles | Yes |

| Pseudoephedrine | Acidic or basic hydrolysis; reduction | Yes |

| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) / (R)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP) | Ozonolysis; other oxidative methods | Yes |

| tert-Butanesulfinamide | Acidic conditions (e.g., HCl) | Yes |

The choice of cleavage method depends on the stability of the target molecule and the nature of the auxiliary. For oxazolidinone auxiliaries, which are widely used, cleavage can be achieved under various conditions to afford different functionalities. researchgate.net For example, treatment with lithium hydroxide (B78521) and hydrogen peroxide yields the carboxylic acid, while reduction with lithium borohydride (B1222165) provides the corresponding alcohol. researchgate.net The development of efficient cleavage and recovery protocols is crucial for the large-scale synthesis of chiral compounds like this compound. umanitoba.ca

Diastereoselective Synthesis through Substrate Control

Diastereoselective synthesis aims to produce a specific diastereomer from a molecule with multiple stereocenters. In the context of pyrrolidine synthesis, substrate control is a powerful strategy where the existing chirality in the starting material dictates the stereochemical outcome of subsequent transformations.

One notable approach is the diastereoselective addition of organometallic reagents to chiral sulfinimines. For example, the addition of silyl-substituted organolithium compounds to a chiral sulfinimine derived from 4-bromo-butanal can lead to the formation of silicon-substituted pyrrolidines with high diastereoselectivity (dr >99:1). acs.org The stereochemistry of the final pyrrolidine is directly influenced by the configuration of the chiral sulfinyl group.

Another strategy involves the use of cascade reactions. A one-pot nitro-Mannich/hydroamination cascade reaction, catalyzed by a combination of a base and a gold(I) catalyst, can produce substituted pyrrolidines with three stereocenters in high yields and with good to excellent diastereoselectivities. nih.gov The careful selection of catalysts and reaction conditions is paramount to achieving the desired diastereomeric outcome.

Furthermore, iron dipyrrinato complexes have been shown to catalyze the diastereoselective conversion of aliphatic azides to 2,5-disubstituted pyrrolidines. nih.gov Theoretical and experimental studies have demonstrated that the ancillary ligands on the iron catalyst play a crucial role in controlling the diastereoselectivity of the C-H amination reaction. nih.gov

Classical and Modern Amidation Techniques

The formation of the amide bond between the pyrrolidine moiety and the benzoyl group is a key step in the synthesis of this compound. Both classical and modern amidation techniques are employed to achieve this transformation efficiently.

A wide array of coupling reagents has been developed to facilitate amide bond formation. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. peptide.comresearchgate.net

Table 2: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Examples | Notes |

| Carbodiimides | DCC, DIC, EDC | Widely used, but can cause racemization. Byproducts can be difficult to remove. peptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly efficient and rapid coupling. peptide.com |

| Uronium Salts | HBTU, HATU, TBTU | Fast reactions with low racemization, especially with the addition of HOBt. peptide.com |

The optimization of reaction conditions is crucial for maximizing yield and minimizing side reactions. researchgate.net This includes the choice of solvent, base, temperature, and reaction time. For instance, the use of trimethylaluminum (B3029685) can facilitate the coupling of N- and C-terminal unprotected amino acids. researchgate.net Palladium-catalyzed cross-coupling reactions have also been developed for the formation of C-N bonds in the synthesis of related amide structures. researchgate.net The selection of the appropriate coupling reagent and conditions depends on the specific substrates and the desired scale of the reaction. acs.org

The synthesis of amides can be performed using either solid-phase or solution-phase techniques. Each approach has its distinct advantages and disadvantages.

Solid-Phase Peptide Synthesis (SPPS) involves attaching the growing peptide chain to a solid support, which simplifies the purification process as excess reagents and byproducts can be washed away. creative-peptides.comkennesaw.edu This method is well-suited for the synthesis of longer peptide chains and is amenable to automation. kennesaw.edu However, monitoring reaction progress can be challenging, and the final cleavage from the resin may require harsh conditions that can affect sensitive molecules. nih.gov

Solution-Phase Synthesis , on the other hand, is typically used for shorter peptide chains and allows for easier monitoring of the reaction progress through standard analytical techniques like TLC and NMR. creative-peptides.com Purification is generally achieved through crystallization or chromatography. While it offers more flexibility, it can be more time-consuming due to the need for purification after each step. creative-peptides.com

Table 3: Comparison of Solid-Phase and Solution-Phase Synthesis

| Feature | Solid-Phase Synthesis | Solution-Phase Synthesis |

| Principle | Stepwise addition of amino acids on a solid support. creative-peptides.com | Synthesis occurs in a homogenous solution. creative-peptides.com |

| Purification | Simplified, by washing the solid support. creative-peptides.com | Requires purification after each step (e.g., chromatography, crystallization). creative-peptides.com |

| Scalability | Can be challenging for very large scale. | More readily scalable. |

| Monitoring | More difficult to monitor reaction completion. | Easier to monitor using standard analytical techniques. |

| Typical Use | Longer peptides, automated synthesis. kennesaw.edu | Shorter peptides, process development. creative-peptides.com |

For the synthesis of this compound, a solution-phase approach is often preferred, especially during the optimization of the coupling conditions. However, for the synthesis of a library of analogs, a solid-phase approach could be more efficient.

Pyrrolidine Ring Construction and Functionalization

Various cyclization strategies are employed to construct the chiral pyrrolidine ring. researchgate.netnih.gov One of the most powerful methods is the [3+2] cycloaddition reaction. acs.org For instance, the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by silver carbonate, can produce densely substituted pyrrolidines with high regio- and diastereoselectivity. acs.org The chirality of the sulfinyl group effectively controls the absolute configuration of the newly formed stereocenters in the pyrrolidine ring. acs.org

Another important strategy is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. rsc.org This method allows for the creation of stereochemical diversity in the resulting pyrrolidine products.

Intramolecular cyclization is also a key strategy. For example, the intramolecular cyclization of a silyl-substituted diphenylethyllithium intermediate, formed by the addition of a silyllithium reagent to a diaryl olefin and subsequent reaction with a chiral sulfinimine, yields N-protected pyrrolidines in high yields and with excellent diastereoselectivity. acs.org

These advanced synthetic methodologies provide a robust toolbox for the efficient and stereoselective synthesis of this compound and its analogs, enabling further exploration of their therapeutic potential.

Stereocontrolled Functionalization of the Pyrrolidine Ring

The precise three-dimensional arrangement of atoms, or stereochemistry, within a molecule is paramount to its biological function. For N-(pyrrolidin-3-yl)benzamide, the (S)-enantiomer is the pharmacologically active form, necessitating synthetic routes that can selectively produce this isomer. nih.gov Advanced methodologies have moved beyond classical resolutions to direct, asymmetric syntheses that install the desired stereochemistry during the formation of the pyrrolidine ring.

A foundational asymmetric approach involves starting from a chiral precursor. For instance, (S)-(+)-3-aminopyrrolidine, a key intermediate, can be efficiently synthesized from L-aspartic acid. This method involves converting L-aspartic acid into N-formyl-L-aspartic anhydride (B1165640), followed by acylation, esterification, reduction, and cyclization to yield (S)-1-benzylpyrrolidin-3-amine, which is then debenzylated. researchgate.net

Modern strategies, however, increasingly rely on catalytic asymmetric methods which offer greater efficiency and versatility. These can be broadly categorized into biocatalysis, organocatalysis, and transition metal catalysis.

Biocatalysis: The use of enzymes offers exceptional stereocontrol under mild, aqueous conditions. rsc.orgnih.gov Directed evolution has produced engineered enzymes, such as cytochrome P411 variants, capable of catalyzing intramolecular C(sp³)–H amination of organic azides. This process forges the chiral pyrrolidine ring by inserting an alkyl nitrene into a C-H bond with high enantioselectivity and catalytic efficiency. escholarship.orgcaltech.eduacs.org This "new-to-nature" enzymatic reaction provides a direct and elegant route to chiral pyrrolidines from simple precursors. nih.govacs.org

Organocatalysis: This approach uses small, chiral organic molecules to induce enantioselectivity. For the functionalization of pyrrolidines, organocatalytic methods can initiate cascade reactions. For example, a hydride transfer-initiated cascade can achieve the β-functionalization and subsequent aromatization of N-arylpyrrolidines, demonstrating a novel way to functionalize the ring structure. acs.org The development of pyrrolidine-based organocatalysts, often derived from proline, has itself spurred the creation of numerous asymmetric methods for constructing substituted chiral pyrrolidines. mdpi.com

Transition Metal Catalysis: Complexes of metals like iridium, rhodium, and silver are powerful tools for stereocontrolled synthesis.

Iridium-catalyzed "Borrowing Hydrogen" methodology enables the synthesis of functionalized pyrrolidines from primary amines and triols, such as 1,2,4-butanetriol. acs.org This atom-efficient process involves the temporary removal and return of hydrogen atoms, allowing for the construction of the heterocyclic ring. acs.org

Rhodium-catalyzed C-H functionalization allows for the direct insertion of a nitrene into a C-H bond, which can be rendered highly stereoselective through the use of chiral ligands or auxiliaries. researchgate.net

Asymmetric [3+2] Cycloadditions between azomethine ylides and alkenes, often catalyzed by silver complexes, can construct densely substituted pyrrolidines. acs.org The use of a chiral auxiliary, such as an N-tert-butanesulfinyl group, can direct the stereochemical outcome, leading to the formation of multiple stereocenters with high diastereoselectivity. acs.org

These advanced catalytic methods represent the cutting edge of stereocontrolled pyrrolidine synthesis, offering diverse and powerful tools for accessing specific enantiomers like the one required for this compound.

Table 1: Comparison of Modern Stereocontrolled Synthetic Methods for Pyrrolidine Ring Functionalization

| Methodology | Catalyst/Reagent Type | Key Transformation | Key Advantages | Reference |

|---|---|---|---|---|

| Biocatalysis | Engineered Cytochrome P411 | Intramolecular C(sp³)–H Amination | High enantioselectivity, mild aqueous conditions, sustainable. | escholarship.org, caltech.edu |

| Organocatalysis | Chiral Phosphoric Acid | Cascade β-Functionalization/Aromatization | Metal-free, redox-neutral, novel reactivity. | acs.org |

| Transition Metal Catalysis | Iridium(III) Complex | Borrowing Hydrogen Methodology | High atom economy, use of simple starting materials. | acs.org |

| Transition Metal Catalysis | Silver Carbonate (Ag₂CO₃) | [3+2] Cycloaddition | Creates multiple stereocenters, high diastereoselectivity. | acs.org |

| Chiral Pool Synthesis | L-Aspartic Acid | Multi-step conversion and cyclization | Utilizes a naturally occurring cheap chiral starting material. | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The synthesis of pharmaceuticals is increasingly scrutinized through the lens of green chemistry, which aims to minimize environmental impact by focusing on principles such as waste prevention, atom economy, and energy efficiency. ethernet.edu.et The production of this compound can be made significantly more sustainable by applying these principles to both the formation of the pyrrolidine core and the final amide bond coupling step.

Greener Synthesis of the Pyrrolidine Ring: Many of the advanced stereocontrolled methods described previously align well with green chemistry principles.

Catalysis over Stoichiometric Reagents (Principle 9): The use of biocatalytic, organocatalytic, and transition-metal catalytic routes is inherently greener than using stoichiometric chiral auxiliaries or resolving agents, which generate significant waste. mdpi.comethernet.edu.et

Atom Economy (Principle 2): Methodologies like C-H functionalization and "borrowing hydrogen" are highly atom-economical, as they incorporate a majority of the atoms from the reactants into the final product, minimizing byproduct formation. acs.orgresearchgate.net

Use of Safer Solvents and Milder Conditions (Principles 5 & 6): Biocatalytic syntheses are particularly advantageous as they are typically performed in water at or near ambient temperature and pressure, drastically reducing the need for volatile organic solvents and high energy input. nih.gov

Greener Amide Bond Formation: The final step in synthesizing this compound is the formation of the amide bond between the chiral (S)-3-aminopyrrolidine intermediate and a benzoic acid derivative. Traditionally, this is achieved using stoichiometric coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or acid chlorides. walisongo.ac.id These methods suffer from poor atom economy and generate significant waste (e.g., dicyclohexylurea). walisongo.ac.id

The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified "amide formation avoiding poor atom economy reagents" as a top research priority. walisongo.ac.id Greener alternatives focus on direct catalytic condensation. A notable example is the use of boric acid as a catalyst. This method facilitates the direct reaction between a carboxylic acid and an amine, producing water as the sole byproduct. This approach dramatically improves the atom economy and reduces waste, making it a much more sustainable option. walisongo.ac.id

The environmental impact of different synthetic routes can be quantified using green chemistry metrics.

Table 2: Green Chemistry Metrics for Different Amide Formation Reactions

| Amide Formation Method | Key Reagents | Primary Byproduct(s) | Green Chemistry Advantage/Disadvantage | Reference |

|---|---|---|---|---|

| Acid Chloride Route | Thionyl Chloride or Oxalyl Chloride | HCl, SO₂, CO, CO₂ | Generates corrosive and toxic waste; poor atom economy. | walisongo.ac.id |

| Coupling Reagent Route | DCC, HATU | Dicyclohexylurea (DCU), etc. | Generates large amounts of solid waste that is difficult to remove. | walisongo.ac.id |

| Boric Acid Catalysis | Boric Acid (catalytic) | Water | High atom economy, generates only water as waste, uses a catalyst. | walisongo.ac.id |

By selecting catalytic, atom-economical routes for building the chiral pyrrolidine ring and employing green catalytic methods for the final amide coupling, the synthesis of this compound can be performed in a manner that is not only efficient and selective but also environmentally responsible.

Detailed Structural Elucidation and Conformational Analysis

Solution-State Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR for Structural Connectivity and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a molecule like (S)-N-(pyrrolidin-3-yl)benzamide, distinct signals would be expected for the aromatic protons of the benzoyl group, the protons on the pyrrolidine (B122466) ring, and the amide N-H proton.

While a specific spectrum for this compound is not publicly available, data from the parent compound, Benzamide (B126) , shows aromatic protons in the range of δ 7.4-8.1 ppm. chemicalbook.com For the pyrrolidine moiety, related structures like 1-Benzyl-3-pyrrolidinone show protons on the ring at various shifts, illustrating the complexity of these signals. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The carbonyl carbon of the amide group is typically found at a downfield shift (around 165-175 ppm). Aromatic carbons resonate in the δ 120-140 ppm region, while the aliphatic carbons of the pyrrolidine ring would appear at higher field strengths (upfield). rsc.orgspectrabase.com

For instance, the ¹³C NMR spectrum of Benzamide shows the carbonyl carbon at approximately 169-173 ppm and aromatic carbons between 127-135 ppm. spectrabase.com In N-Methylbenzamide , the carbonyl appears around 168 ppm. chemicalbook.com These values provide a reference for the expected chemical shifts in this compound.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Benzamide Analogs

| Compound Name | Carbonyl (C=O) Shift (ppm) | Aromatic Carbon Shifts (ppm) | Reference |

| Benzamide | ~173 | 128-135 | spectrabase.com |

| N-Methylbenzamide | ~168 | 127-134 | chemicalbook.com |

| Benzanilide | ~166 | 120-138 | chemicalbook.com |

Note: The table presents data for structurally related compounds to illustrate typical chemical shifts.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Assignment and Conformational Preferences

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and for probing the spatial relationships between atoms. science.govslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com It is invaluable for tracing the connectivity within the pyrrolidine ring and confirming the substitution pattern on the aromatic ring. For example, COSY would show correlations between adjacent protons on the pyrrolidine ring. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. wikipedia.org This allows for the direct assignment of each carbon atom that has a proton attached. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. wikipedia.org It is particularly powerful for identifying quaternary carbons (those with no attached protons), such as the carbonyl carbon and the substituted aromatic carbon. For example, a correlation between the amide N-H proton and the carbonyl carbon would be expected in an HMBC spectrum. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is essential for determining the molecule's preferred conformation and stereochemistry. For example, NOESY could reveal the spatial proximity between protons on the benzoyl group and certain protons on the pyrrolidine ring, defining the orientation of the two parts of the molecule relative to each other.

While specific 2D NMR data for this compound is not available, these techniques are standard for the structural elucidation of such molecules. science.gov

Dynamic NMR Studies for Rotational Barriers and Fluxionality

Dynamic NMR (DNMR) studies involve acquiring NMR spectra at different temperatures to study dynamic processes, such as the rotation around the amide C-N bond. The partial double bond character of the amide bond can lead to the existence of cis and trans rotamers, which may be observable as separate sets of signals at low temperatures. As the temperature increases, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single averaged signal. No specific dynamic NMR studies for this compound were found in the reviewed literature.

Vibrational Spectroscopy

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum of this compound would be expected to show several characteristic absorption bands:

N-H Stretch: A sharp peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine in the pyrrolidine ring and the amide N-H.

C=O Stretch (Amide I band): A strong, sharp absorption band typically found between 1630 and 1680 cm⁻¹ is one of the most characteristic peaks for an amide.

N-H Bend (Amide II band): This band appears around 1510-1570 cm⁻¹ and is a result of the N-H bending and C-N stretching vibrations.

Aromatic C=C Stretches: These appear as a series of peaks in the 1450-1600 cm⁻¹ region.

C-N Stretch: Vibrations for the C-N bonds of the amide and the pyrrolidine ring would be found in the 1000-1350 cm⁻¹ region. researchgate.net

Interactive Data Table: Characteristic FT-IR Bands for Related Amide Structures

| Functional Group | Typical Wavenumber (cm⁻¹) | Compound Example | Reference |

| N-H Stretch | 3300-3500 | N-pyridin-3-yl-benzenesulfonamide | researchgate.net |

| C=O Stretch (Amide) | 1630-1680 | General Amides | rsc.org |

| C-N Stretch (Aromatic Amine) | 1026 | N-pyridin-3-yl-benzenesulfonamide | researchgate.net |

Note: This table provides a general guide to expected FT-IR frequencies based on data from similar functional groups.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations, for instance, often produce strong and sharp signals in the Raman spectrum. No specific Raman spectroscopy data for this compound could be located in the available literature.

Chiroptical Spectroscopy for Stereochemical Confirmation

Since the target molecule is the (S)-enantiomer, chiroptical techniques are essential for confirming its absolute configuration. These methods measure the differential interaction of the chiral molecule with left and right circularly polarized light.

Electronic Circular Dichroism (ECD): ECD spectroscopy is a powerful tool for determining the stereochemistry of chiral molecules. mdpi.com The ECD spectrum shows positive or negative bands (Cotton effects) corresponding to the electronic transitions of the molecule's chromophores, such as the benzoyl group. The sign and intensity of these Cotton effects are highly sensitive to the three-dimensional arrangement of the atoms around the chiral center. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum-chemical calculations for the (S) and (R) configurations, the absolute stereochemistry can be unambiguously determined.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These techniques are the vibrational counterparts to ECD. uantwerpen.be They provide a wealth of stereochemical information from the chiral arrangement of the entire molecular framework, not just the chromophores. ROA, for example, can be a powerful technique for determining the conformation of peptide backbones in solution. uantwerpen.be

While no published chiroptical spectra for this compound were found, these techniques represent the definitive methods for confirming its stereochemical identity. rsc.org

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, or dichroism, is observed only in the region of the electromagnetic spectrum where the molecule has a chromophore that absorbs light. The resulting CD spectrum is a plot of this difference in absorption (ΔA) or, more commonly, the molar ellipticity [θ] against wavelength. The sign and magnitude of the CD signals, known as Cotton effects, are exquisitely sensitive to the stereochemistry of the molecule, including the absolute configuration of its chiral centers and the conformation of the molecule.

For this compound, the primary chromophore is the benzamide group. The electronic transitions of the benzene (B151609) ring and the amide moiety give rise to characteristic absorption bands in the ultraviolet (UV) region, typically between 200 and 300 nm. The chirality of the pyrrolidine ring at the C3 position induces a chiral perturbation on the benzamide chromophore, resulting in non-zero CD signals.

A hypothetical CD spectrum for this compound would be expected to show Cotton effects corresponding to the π → π* and n → π* transitions of the benzamide chromophore. The sign of these Cotton effects would be determined by the preferred conformation of the molecule in solution.

Hypothetical Circular Dichroism Data for this compound

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| 280 | +500 |

| 265 | +1200 |

| 250 | +800 |

| 235 | -2500 |

| 220 | -1500 |

Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the expected features of a CD spectrum for a chiral benzamide derivative. The signs and magnitudes of the Cotton effects are dependent on the specific conformational preferences of the molecule.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, ORD is a chiroptical technique that provides information about the stereochemistry of chiral molecules. An ORD spectrum is a plot of the specific rotation [α] or molar rotation [Φ] against wavelength.

For a chiral molecule containing a chromophore, the ORD curve will exhibit anomalous dispersion in the region of the absorption band. This anomalous dispersion, also known as a Cotton effect, is characterized by a peak and a trough. The sign of the Cotton effect in ORD is related to the sign of the corresponding Cotton effect in the CD spectrum. Specifically, a positive Cotton effect in CD corresponds to a positive Cotton effect in ORD (a peak at longer wavelength and a trough at shorter wavelength), and a negative CD Cotton effect corresponds to a negative ORD Cotton effect (a trough at longer wavelength and a peak at shorter wavelength).

The ORD spectrum of this compound would be expected to display a complex Cotton effect in the UV region, corresponding to the electronic transitions of the benzamide chromophore. The shape and sign of this Cotton effect would be a direct consequence of the molecule's absolute configuration and its conformational equilibrium in solution. By analyzing the ORD curve, it is possible to gain insights into the stereochemical environment of the chromophore.

Hypothetical Optical Rotatory Dispersion Data for this compound

| Wavelength (nm) | Molar Rotation [Φ] (deg·cm²·dmol⁻¹) |

| 300 | +1500 |

| 285 | +3500 |

| 270 | +2000 |

| 255 | -4000 |

| 240 | -6000 |

| 225 | -3000 |

Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the expected features of an ORD spectrum for a chiral molecule exhibiting a Cotton effect. The specific values and the crossover point (the wavelength at which the rotation is zero) are dependent on the molecule's unique structure and conformation.

Chemical Reactivity and Mechanistic Studies of S N Pyrrolidin 3 Yl Benzamide

(S)-N-(pyrrolidin-3-yl)benzamide is a molecule of interest in medicinal chemistry, featuring both a benzamide (B126) and a pyrrolidine (B122466) moiety. nih.govnih.gov Its chemical reactivity is dictated by the interplay of these two functional groups. This article explores the reactivity at the amide bond, the transformations of the pyrrolidine ring, and the acid-base properties of the molecule.

Advanced Analytical Techniques for Characterization and Quantification

Mass Spectrometry for Molecular Weight and Fragmentation Pathways

Mass spectrometry (MS) is a cornerstone technique for the structural analysis of (S)-N-(pyrrolidin-3-yl)benzamide, providing precise molecular weight information and insights into its chemical structure through controlled fragmentation.

High-Resolution Mass Spectrometry is indispensable for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high precision (typically to four or more decimal places), HRMS can distinguish the compound's exact mass from those of other molecules with the same nominal mass. The theoretically calculated exact mass for the neutral molecule [M] of N-(pyrrolidin-3-yl)benzamide (C₁₁H₁₄N₂O) is 190.110613074 Da. nih.gov Experimental measurement of a mass value extremely close to this theoretical value provides strong evidence for the correct molecular formula.

| Chemical Formula | Molecular Weight (g/mol) | Calculated Exact Mass (Da) | Common Adducts |

|---|---|---|---|

| C₁₁H₁₄N₂O | 190.24 nih.gov | 190.110613074 nih.gov | [M+H]⁺, [M+Na]⁺ |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by inducing fragmentation and analyzing the resulting fragment ions. In an MS/MS experiment, the protonated molecule ([M+H]⁺, m/z ≈ 191.118) is isolated and then subjected to collision-induced dissociation (CID).

The fragmentation pattern is predictable based on the structure of N-(pyrrolidin-3-yl)benzamide. A primary fragmentation pathway for benzamides involves the cleavage of the amide bond. researchgate.net The expected fragmentation would include:

Loss of the pyrrolidinyl group: Cleavage of the C-N bond between the carbonyl carbon and the pyrrolidine (B122466) nitrogen would lead to the formation of a stable benzoyl cation (C₆H₅CO⁺) at m/z 105.

Fragmentation of the benzoyl cation: The benzoyl cation can subsequently lose carbon monoxide (CO) to produce the phenyl cation (C₆H₅⁺) at m/z 77. researchgate.net

Fragmentation of the pyrrolidine ring: The pyrrolidinyl portion of the molecule can also undergo characteristic fragmentation, leading to smaller amine-containing fragments.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in identification.

| Adduct Type | Predicted m/z | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 191.11789 | 142.1 uni.lu |

| [M+Na]⁺ | 213.09983 | 146.6 uni.lu |

| [M-H]⁻ | 189.10333 | 145.4 uni.lu |

| [M+K]⁺ | 229.07377 | 143.4 uni.lu |

Chromatographic Methods for Purity and Enantiomeric Excess

Chromatographic techniques are essential for separating this compound from impurities and, crucially, from its corresponding (R)-enantiomer.

Determining the enantiomeric excess (e.e.) of this compound is critical, and this is most commonly achieved using chiral High-Performance Liquid Chromatography (HPLC). This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute from the column at different times. csfarmacie.cz

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely recognized for their broad applicability in separating chiral compounds. nih.govnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, involving interactions like hydrogen bonding, π-π stacking, and steric hindrance. youtube.com For a compound like this compound, the amide and phenyl groups provide key sites for these interactions. The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is optimized to achieve the best resolution between the enantiomer peaks. nih.gov

| CSP Type | Selector | Potential Interaction Sites |

|---|---|---|

| Polysaccharide-based | Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) nih.gov | Hydrogen bonding (amide N-H and C=O), π-π interactions (phenyl ring), steric interactions. |

| Cyclodextrin-based | β- or γ-Cyclodextrin derivatives | Inclusion complexation (phenyl ring), hydrogen bonding at the rim of the cyclodextrin (B1172386) cavity. csfarmacie.cz |

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its relatively low volatility and the presence of polar N-H groups, which can lead to poor peak shape and adsorption on the column. jfda-online.com Therefore, chemical derivatization is typically required to convert the analyte into a more volatile and thermally stable form.

The secondary amine in the pyrrolidine ring is the primary site for derivatization. Common approaches include:

Acylation: Reaction with an agent like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) to form a fluoroacyl derivative. These derivatives are highly volatile and can be sensitively detected using an electron capture detector (ECD) or mass spectrometry. jfda-online.comnih.gov

Silylation: Reaction with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace the active hydrogen on the pyrrolidine nitrogen with a trimethylsilyl (B98337) (TMS) group.

After derivatization, the resulting compound can be analyzed by GC-MS, allowing for both quantification and structural confirmation based on the characteristic mass spectrum of the derivative.

Thermal Analysis for Purity and Phase Transitions (e.g., TGA, DSC)

Thermal analysis techniques provide information about the physical properties of this compound as a function of temperature, which is useful for purity assessment and characterization of its solid-state properties.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between the sample and a reference as a function of temperature. For a pure, crystalline solid, DSC analysis will show a sharp, well-defined endothermic peak corresponding to its melting point. nih.gov The presence of impurities typically causes a depression and broadening of the melting peak, and the shape of the peak can be used to estimate purity. DSC can also be used to identify different polymorphic forms of the compound, as they will exhibit different melting points and phase transition temperatures.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This technique is used to determine the thermal stability of this compound. The resulting TGA curve provides the decomposition temperature, which is the temperature at which the compound begins to lose mass due to degradation. It can also indicate the presence of residual solvents or water if mass loss is observed at lower temperatures corresponding to their boiling points.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio)

Geometry Optimization and Energetic Profiles

The initial step in most quantum chemical studies is the geometry optimization of the molecule. This process determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For (S)-N-(pyrrolidin-3-yl)benzamide, this would involve optimizing the bond lengths, bond angles, and dihedral angles of both the pyrrolidine (B122466) and benzamide (B126) moieties. Studies on related benzamide derivatives using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, have shown that the optimized geometries are generally in good agreement with experimental data from X-ray crystallography where available. sci-hub.senih.gov The planarity of the benzamide group and the puckering of the pyrrolidine ring are key structural features that would be precisely defined through these calculations.

Energetic profiles, including the relative energies of different conformers, can also be determined. The rotational barrier around the amide C-N bond and the conformational flexibility of the pyrrolidine ring are critical for understanding the molecule's behavior and its interactions with biological targets.

Electronic Structure Analysis (HOMO-LUMO, Frontier Molecular Orbitals)

The electronic properties of a molecule are crucial for its reactivity and interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a significant parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net

For benzamide derivatives, the HOMO is typically localized on the electron-rich aromatic ring and the amide group, while the LUMO is often distributed over the carbonyl group and the phenyl ring. sci-hub.seresearchgate.net In this compound, it is expected that the HOMO would have significant contributions from the benzamide portion and the nitrogen atom of the pyrrolidine ring. The LUMO is likely to be centered on the benzoyl moiety. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. researchgate.netnih.gov

Table 1: Representative Frontier Molecular Orbital Energies for a Benzamide Derivative

| Orbital | Energy (eV) |

| HOMO | -6.724 |

| LUMO | -1.071 |

| Energy Gap | 5.653 |

Note: The data presented is for a reference benzamide and serves as an illustrative example of the typical values obtained from DFT calculations. sci-hub.se

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. wolfram.com The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. wolfram.comresearchgate.net

For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom of the amide group, making it a prime site for electrophilic interactions. researchgate.net The hydrogen atom of the secondary amine in the pyrrolidine ring and the amide N-H proton would be expected to show positive electrostatic potential, indicating their susceptibility to nucleophilic attack. researchgate.net

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)

Quantum chemical calculations can accurately predict various spectroscopic parameters. The calculated infrared (IR) frequencies can be compared with experimental spectra to aid in the assignment of vibrational modes. nih.govresearchgate.net For this compound, DFT calculations would predict the characteristic stretching frequencies for the N-H, C=O, and C-N bonds of the amide group, as well as the vibrations associated with the pyrrolidine and phenyl rings. mdpi.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. arxiv.orgmdpi.com The calculated ¹H and ¹³C NMR chemical shifts for the different protons and carbons in this compound would provide a detailed picture of its electronic environment. researchgate.net

Table 2: Predicted Vibrational Frequencies for a Benzamide Moiety

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Amide N-H Stretch | ~3400 |

| Aromatic C-H Stretch | ~3100 |

| Carbonyl C=O Stretch | ~1680 |

| Amide C-N Stretch | ~1350 |

Note: These are typical frequency ranges for the specified vibrational modes in benzamide derivatives and are illustrative.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time, often in a simulated biological environment.

Conformational Space Exploration and Dynamics in Solution

MD simulations can be used to explore the conformational landscape of this compound in a solvent, such as water, providing a more realistic picture of its behavior in a biological milieu. These simulations track the movements of every atom in the system over time, governed by a force field that describes the interatomic interactions.

By analyzing the trajectory from an MD simulation, one can identify the preferred conformations of the molecule, the flexibility of the pyrrolidine ring, and the rotational dynamics around key single bonds. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein. Studies on related pyrrolidine derivatives have successfully used MD simulations to understand their stable intermolecular interactions and conformational stability. arabjchem.orgresearchgate.net The exploration of the chemical space of benzamide-based inhibitors has also been guided by such computational approaches. nih.gov

Solvent Effects on Molecular Conformation

The three-dimensional conformation of a molecule is not static and can be significantly influenced by its environment, particularly the solvent. For this compound, computational methods such as molecular dynamics (MD) simulations and quantum chemical calculations using implicit or explicit solvent models are employed to predict how its shape changes in different media. The key structural features of this compound—the flexible pyrrolidine ring, the amide linkage (-CONH-), and the aromatic benzoyl group—are all susceptible to solvent interactions.

In a vacuum or a non-polar solvent, the molecule's conformation is primarily dictated by intramolecular forces, such as steric hindrance and internal hydrogen bonds. The pyrrolidine ring can adopt various puckered conformations (envelope or twist forms), and the orientation of the benzamide group relative to the pyrrolidine ring is flexible.

In polar protic solvents like water or ethanol, the solvent molecules can form hydrogen bonds with the amide's carbonyl oxygen and N-H group, as well as the secondary amine in the pyrrolidine ring. These interactions can stabilize more extended or "open" conformations of the molecule, disrupting potential intramolecular hydrogen bonds that might be favored in non-polar environments. The solvent's dielectric constant also screens electrostatic interactions, which can alter the relative energies of different conformational states.

In polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF), the solvent can act as a hydrogen bond acceptor but not a donor. This leads to a different set of interactions compared to protic solvents, primarily with the amide and pyrrolidine N-H protons. Computational studies on the reaction of benzamide in THF have shown that the solvent can actively participate in the reaction, highlighting its direct influence on molecular behavior mdpi.com.

Predicting these solvent-dependent conformational changes is crucial, as the biologically active conformation that binds to a therapeutic target may only be adopted in a specific physiological environment.

Reaction Mechanism Elucidation through Computational Transition State Modeling

Computational chemistry provides powerful tools for elucidating complex reaction mechanisms at a molecular level. By modeling the potential energy surface of a reaction, researchers can identify intermediates, and more importantly, the high-energy transition states that govern the reaction rate. Quantum chemical methods, such as Density Functional Theory (DFT), are commonly used to calculate the energies and geometries of these transient structures.

While specific transition state modeling for the direct synthesis of this compound is not detailed in the provided search results, studies on analogous systems demonstrate the methodology. For instance, a computational investigation into the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) detailed the energy barriers for each step of a complex one-pot reaction rsc.org. This study illustrates how transition state modeling can dissect a reaction into its fundamental steps: Michael addition, rearrangement, and cyclization rsc.org.

The key findings from a relevant mechanistic study on a related pyrrolidine synthesis are summarized below:

| Reaction Stage | Assisting Molecules | Calculated Energy Barrier (kJ mol⁻¹) |

| Deprotonated Nitromethane Addition | None | 21.7 |

| Proton Transfer (Methylene to Nitro) | None | 197.8 |

| Oxygen Migration (Nef-type rearrangement) | One Water Molecule | 142.4 |

| Tautomerization for Cyclization | None | 178.4 |

| Final Cyclization | None | 11.9 |

| This table is based on data from a quantum chemical study on the synthesis of pyrrolidinedione derivatives, illustrating the application of transition state modeling. rsc.org |

In Silico Stereochemical Prediction and Verification

The designation "(S)" in this compound signifies a specific three-dimensional arrangement of atoms at the chiral center of the pyrrolidine ring. This stereochemistry is often critical for a molecule's biological activity, as biomolecular targets like enzymes and receptors are themselves chiral and will interact differently with different enantiomers.

In silico methods are instrumental in both predicting and verifying the preferred stereochemistry for a given biological target. A primary technique for this is molecular docking. In this approach, the 3D structures of both the (S) and (R) enantiomers of N-(pyrrolidin-3-yl)benzamide are computationally modeled and placed into the binding site of a target protein. A scoring function then calculates the binding affinity for each enantiomer, which is often expressed as a docking score in kcal/mol mdpi.com. The enantiomer with the more favorable (i.e., lower) score is predicted to be the more active one. These predictions can guide synthetic efforts to focus on producing the more potent enantiomer, saving time and resources researchgate.net.

The process involves several key steps:

Homology Modeling or Crystal Structure Acquisition: A 3D model of the target protein is obtained, either from experimental data (like the Protein Data Bank) or through computational modeling.

Ligand Preparation: The 3D structures of both the (S) and (R) enantiomers are generated and their energy is minimized.

Molecular Docking: Both enantiomers are docked into the active site of the protein target. The software samples a wide range of possible binding poses and orientations for each.

Scoring and Analysis: The binding affinity for the best pose of each enantiomer is calculated. The results can be used to verify that the synthesized enantiomer is indeed the one with the higher predicted activity.

Below is a hypothetical table illustrating how results from such a verification study might be presented.

| Enantiomer | Target Protein | Predicted Binding Affinity (Docking Score, kcal/mol) | Key Interacting Residues |

| This compound | Serotonin (B10506) Transporter | -9.5 | ASP98, TYR176, PHE335 |

| (R)-N-(pyrrolidin-3-yl)benzamide | Serotonin Transporter | -7.2 | ASP98, TYR176 |

| This table is a hypothetical representation to illustrate the concept of in silico stereochemical verification. |

The significant difference in predicted binding affinity would provide strong evidence that the (S)-enantiomer is the preferred stereoisomer for binding to this target, thus verifying its selection for development.

Quantitative Structure-Activity Relationship (QSAR) Studies focused on Chemical Parameters

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical correlation between the chemical properties of a series of compounds and their biological activities. archivepp.com For benzamide derivatives, including structures related to this compound, QSAR models are developed to guide the design of new, more potent molecules. nih.gov These studies focus on quantifiable chemical parameters, or "descriptors," that characterize each molecule.

The process involves several stages:

A dataset of structurally related compounds with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. nih.gov

For each molecule, a wide range of chemical descriptors are calculated. These can include electronic parameters (e.g., partial charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume, surface area), and hydrophobic parameters (e.g., logP). mdpi.comresearchgate.net

Statistical methods, such as multiple linear regression or partial least squares (PLS), are used to build a mathematical equation that links a selection of these descriptors to the observed biological activity. archivepp.comunair.ac.id

A successful QSAR model not only predicts the activity of new, unsynthesized compounds but also provides insight into the chemical features that are most important for activity. For example, a 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors found that hydrophobic character and the presence of hydrogen bond donating groups were crucial for high inhibitory potency, while electron-withdrawing groups were detrimental. researchgate.netnih.gov

The table below summarizes the findings from a representative QSAR study on benzylidene hydrazine (B178648) benzamides with anticancer activity, demonstrating the correlation between chemical descriptors and biological effect. unair.ac.id

| Parameter | Description | Contribution to Activity | Statistical Significance |

| Log S | Aqueous Solubility | Positive (0.738) | High |

| rerank | A scoring term from docking | Negative (-0.031) | High |

| MR | Molar Refractivity | Positive (0.017) | Moderate |

| Model Statistics | Value | ||

| n (compounds) | 11 | ||

| r (correlation coeff.) | 0.921 | ||

| R² (coeff. of determination) | 0.849 | ||

| Q² (cross-validated R²) | 0.61 | ||

| This table is based on data from a QSAR study on benzylidene hydrazine benzamides. unair.ac.id |

The resulting QSAR equation (pIC₅₀ = 0.738(Log S) - 0.031(rerank) + 0.017(MR) - 1.359) serves as a predictive tool. unair.ac.id It suggests that to design a more potent anticancer agent in this series, one should aim for a new chemical structure with higher solubility and molar refractivity, while minimizing the rerank score. Such models are a cornerstone of modern computational drug design.

Applications in Chemical Research and Material Science Non Clinical

Chiral Auxiliary in Asymmetric Organic Synthesis

The presence of a defined stereocenter in the pyrrolidine (B122466) ring suggests a potential role as a chiral auxiliary, a compound used to guide the stereochemical outcome of a chemical reaction. Chiral lithium amides, for instance, are known to be effective in asymmetric synthesis. However, in the reviewed scientific literature, there are no prominent, specific examples of (S)-N-(pyrrolidin-3-yl)benzamide itself being employed as a chiral auxiliary to control asymmetric transformations.

Ligand in Catalysis (e.g., Transition Metal Catalysis, Organocatalysis)

Chiral pyrrolidines are a cornerstone of modern organocatalysis, and various benzamide (B126) derivatives have been developed as ligands for transition metal-catalyzed reactions. mdpi.comx-mol.com These catalysts are valued for their ability to create complex chiral molecules efficiently. mdpi.com Despite the structural similarities, this compound is not widely documented as a primary ligand in either organocatalysis or transition metal catalysis in its own right. Its value appears to lie more in its incorporation into larger, more complex ligand structures rather than direct application.

Building Block for Complex Chemical Structures

The most significant application of this compound in non-clinical chemical research is its function as a versatile chiral building block. The pyrrolidine ring is a privileged scaffold, frequently found in natural products and synthetic molecules. acs.orgacs.org The this compound structure provides a reliable and stereochemically defined starting point for creating diverse molecular libraries.

A prime example of its use as a foundational scaffold is in the systematic exploration of new chemical entities. Researchers utilize the this compound core and modify it to understand how structural changes affect molecular properties. A study on noradrenaline reuptake inhibitors, for example, used this core to synthesize a series of derivatives. nih.gov By systematically adding different substituents to the phenyl ring, chemists were able to map out structure-activity relationships. nih.gov This process, fundamental to chemical and medicinal research, showcases the compound's role as a building block for generating novel chiral scaffolds.

The research established that potent activity could be achieved by placing specific substituents at the 2-position of the benzamide's phenyl ring. nih.gov This guided approach allowed for the creation of a range of molecules with tailored properties, all originating from the same this compound framework. nih.gov

Table 1: Examples of Novel Scaffolds Derived from the this compound Core This table is based on research into noradrenaline reuptake inhibitors, illustrating the use of the parent compound as a scaffold in chemical synthesis.

| Base Scaffold | Substitution on Phenyl Ring | Resulting Compound Name | Research Finding | Reference |

|---|---|---|---|---|

| This compound | 2-chloro | (S)-2-chloro-N-(pyrrolidin-3-yl)benzamide | Demonstrates effect of single halogen substitution. | nih.gov |

| This compound | 2-methyl | (S)-2-methyl-N-(pyrrolidin-3-yl)benzamide | Shows influence of small alkyl group on activity. | nih.gov |

| This compound | 2-methoxy | (S)-2-methoxy-N-(pyrrolidin-3-yl)benzamide | Investigates impact of electron-donating group. | nih.gov |

| This compound | 2-trifluoromethyl | (S)-N-(pyrrolidin-3-yl)-2-(trifluoromethyl)benzamide | Evaluates effect of a strong electron-withdrawing group. | nih.gov |

Pyrrolidine and γ-lactam motifs are central to many polycyclic alkaloid natural products, making them important targets for total synthesis. nih.gov Synthetic strategies often rely on the use of pyrrole-based precursors to construct these complex frameworks. nih.govresearchgate.net While the this compound fragment represents a pre-formed chiral pyrrolidine, its direct incorporation as a distinct fragment into the total synthesis of a natural product is not a commonly reported strategy in the available literature.

Development of Chemical Probes for Mechanistic Chemical Biology Studies (Purely in vitro, non-therapeutic focus)

Chemical probes are essential small molecules used to study biological processes and protein function in a non-therapeutic, purely research-oriented context. mdpi.com While complex derivatives containing the pyrrolidine-carboxamide motif have been developed as highly specific probes for targets like the TRPV1 ion channel, these are typically part of drug discovery programs. researchgate.net There is a lack of evidence in the scientific literature describing the parent this compound compound itself being developed or used as a chemical probe for fundamental mechanistic studies in vitro.

Potential in Material Science (e.g., Chiral Polymers, Supramolecular Materials)

Chiral molecules are of great interest in material science for the creation of materials with unique optical or recognition properties, such as chiral polymers and supramolecular assemblies. elsevierpure.comwur.nl The incorporation of chiral pyrrolidine units into porous organic polymers has been shown to create effective heterogeneous organocatalysts. However, there are no specific, documented instances of this compound being used as a monomer or key component in the synthesis of chiral polymers or functional supramolecular materials. Its potential in this area remains largely unexplored based on current literature.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

The development of robust and environmentally benign synthetic routes to (S)-N-(pyrrolidin-3-yl)benzamide and its analogues is a primary challenge. Current syntheses often rely on traditional amidation reactions, which may involve harsh coupling reagents or require multiple steps starting from precursors like (S)-3-aminopyrrolidine. Future research should prioritize the development of more sustainable and atom-economical methods.

Key areas for exploration include:

Catalytic Approaches: Recent advancements in catalysis offer promising alternatives. For instance, photoredox/nickel dual catalysis has enabled the direct C-C coupling of aryl halides with formamide (B127407) to produce benzamides, providing a novel, atom-economical platform. acs.org Similarly, iridium-catalyzed reductive [3+2] cycloaddition reactions present a powerful strategy for constructing highly substituted pyrrolidine (B122466) rings from simple precursors. acs.org Adapting such methods for the stereoselective synthesis of the target compound could significantly improve efficiency.

Green Chemistry Principles: The use of greener solvents, reducing the reliance on chlorinated solvents, and exploring flow chemistry for safer and more scalable production are critical future goals.

Novel Precursors: Research into synthesizing the pyrrolidine core from abundant and renewable starting materials, moving beyond traditional proline or 4-hydroxyproline (B1632879) derivatives, would represent a significant step towards sustainability. mdpi.com

Exploration of Novel Reactivity and Transformation Pathways

The reactivity of the this compound scaffold is not yet fully explored. The molecule possesses multiple sites for potential modification, including the aromatic ring, the amide linkage, and the pyrrolidine ring. Future investigations could focus on:

C-H Functionalization: Direct C-H activation of the benzoyl group or the pyrrolidine ring would allow for the late-stage introduction of various functional groups, enabling the rapid generation of diverse analogue libraries without requiring de novo synthesis.

Ring-Distortion Strategies: Exploring reactions that modify the pyrrolidine ring itself, such as ring-opening or expansion, could lead to novel heterocyclic systems with unique three-dimensional structures and biological profiles.

Amide Bond Modification: While the amide bond is stable, exploring its transformation into other functional groups could serve as a divergent point in synthesis, leading to entirely new classes of compounds.

Advancements in Hybrid Experimental-Computational Approaches

The integration of computational chemistry with experimental synthesis is a powerful tool for accelerating drug discovery and understanding molecular behavior. For this compound and its derivatives, this hybrid approach holds significant potential.

Predictive Modeling: Density Functional Theory (DFT) can be employed to predict molecular properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, which correlate with chemical reactivity and stability. tandfonline.com Such calculations can guide the selection of reaction conditions and predict the outcomes of novel transformations.

Mechanism Elucidation: Computational studies can illuminate complex reaction mechanisms, helping to optimize conditions and yields.

In Silico Screening: Molecular docking simulations can predict the binding affinity of novel analogues to biological targets, such as neurotransmitter transporters or enzymes. researchgate.net This allows for the rational design of compounds with enhanced potency and selectivity, prioritizing the synthesis of the most promising candidates. nih.govnih.gov

Table: Example of DFT Calculated Properties for Carboxamide Derivatives

| Compound ID | HOMO (eV) | LUMO (eV) | Energy Gap (Egap in eV) |

|---|---|---|---|

| 1a | -6.845 | -2.826 | 4.019 |

| 1b | -7.289 | -2.877 | 4.412 |

| 1e | -6.110 | -3.277 | 2.833 |

| 2b | -8.001 | -2.450 | 5.551 |

Data adapted from a study on related N-(substituted) sulfonyl carboxamides bearing pyrrolidine-2,5-dione, illustrating the type of data that can guide synthetic efforts. tandfonline.com

Expanding the Scope of Applications in Chiral Recognition and Catalysis

The inherent chirality of the (S)-pyrrolidine core is a key feature that has been primarily exploited in a medicinal chemistry context. However, this stereocenter suggests potential applications in other areas of chemistry.

Asymmetric Catalysis: Pyrrolidine derivatives are well-known organocatalysts and ligands for transition metals in asymmetric synthesis. mdpi.com Future work could investigate this compound and its derivatives as novel chiral ligands for a range of asymmetric transformations, such as hydrogenations, aldol (B89426) reactions, or Michael additions.

Chiral Recognition: The defined stereochemistry and presence of hydrogen bond donors and acceptors make this scaffold a candidate for use as a chiral selector in chromatographic separations (e.g., HPLC) or as a chiral solvating agent in NMR spectroscopy for determining the enantiomeric excess of other chiral molecules.

Design of Next-Generation Analogues for Specific Chemical or Material Purposes

While initial research has focused on applications as monoamine reuptake inhibitors, the this compound scaffold is a versatile template for designing next-generation molecules with tailored functions.

Medicinal Chemistry: Structure-activity relationship (SAR) studies have shown that substitution on the benzoyl ring significantly impacts activity and selectivity as noradrenaline reuptake inhibitors. nih.gov Future design efforts can build on these findings to develop analogues with improved pharmacokinetic profiles, such as enhanced central nervous system (CNS) penetration or reduced interaction with P-glycoprotein. nih.gov Furthermore, the benzamide (B126) scaffold is present in compounds with a wide range of other biological activities, including anticancer and antimicrobial effects, suggesting that analogues of this compound could be screened for these applications. researchgate.netnanobioletters.com

Materials Science: Amide-containing molecules can self-assemble through hydrogen bonding to form ordered supramolecular structures. By modifying the benzoyl or pyrrolidine moieties with functional groups known to influence solid-state packing or electronic properties, it may be possible to design novel organic materials, such as gels, liquid crystals, or components for organic electronics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-N-(pyrrolidin-3-yl)benzamide, and how can reaction conditions be optimized for high yield?

- Methodology :

-

Step 1 : Protect the pyrrolidin-3-amine group using tert-butoxycarbonyl (Boc) to avoid side reactions during benzoylation .

-

Step 2 : React the Boc-protected amine with benzoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane.

-

Step 3 : Deprotect the Boc group using HCl in dioxane to yield the final product .

-

Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (25–60°C) to improve yield.

- Critical Parameters :

-

Purity of starting materials (≥95%).

-

Use of anhydrous solvents to prevent hydrolysis.

Q. How can the stereochemical purity of this compound be confirmed?

- Methodology :

-

Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to resolve enantiomers.

-

Circular Dichroism (CD) : Compare the CD spectrum with a known (S)-enantiomer standard.

-

X-ray Crystallography : Solve the crystal structure using SHELXL (for refinement) and ORTEP-III (for visualization) .

- Data Interpretation :

-

A single peak in chiral HPLC and >99% enantiomeric excess (ee) confirm stereochemical purity.

-

Crystallographic R factors < 5% validate structural accuracy .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Key Techniques :

-

NMR :

-

¹H NMR: Identify protons on the pyrrolidine ring (δ 3.2–3.5 ppm) and benzamide aromatic protons (δ 7.4–8.1 ppm).

-

¹³C NMR: Confirm carbonyl (C=O) at ~170 ppm and pyrrolidine carbons .

-

FT-IR : Detect amide C=O stretch at ~1650 cm⁻¹ and N–H bend at ~1550 cm⁻¹.

-

Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ (e.g., m/z 235.1 calculated for C₁₁H₁₄N₂O).

- Validation : Cross-reference with published spectra of structurally related benzamides .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodology :

-

Pharmacokinetic Studies : Measure plasma half-life, bioavailability, and blood-brain barrier penetration using LC-MS/MS.

-

Metabolite Profiling : Identify inactive/degraded metabolites via UPLC-QTOF-MS.

-

Target Engagement Assays : Use surface plasmon resonance (SPR) or thermal shift assays to confirm binding to intended targets (e.g., enzymes or receptors) .

- Case Study :

-

HDAC inhibitors like MS-275 show brain-region selectivity in vivo despite broad in vitro activity. This highlights the need for tissue-specific assays .

Q. What strategies optimize the biological activity of this compound derivatives?

- Methodology :

-

Structure-Activity Relationship (SAR) :

-

Modify the benzamide substituents (e.g., electron-withdrawing groups for enhanced binding).

-

Introduce fluorinated groups (e.g., CF₃) to improve metabolic stability .

-

Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., using GROMACS) to predict binding modes.

-

In Silico ADMET : Use tools like SwissADME to predict absorption, toxicity, and solubility .

- Validation :

-

Compare IC₅₀ values of derivatives in cell-based assays (e.g., HeLa cells for cytotoxicity) .

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodology :

-

Data Collection : Use a synchrotron source (λ = 0.7–1.0 Å) for high-resolution data.

-

Refinement : Apply SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters .

-

Validation : Check for steric clashes and hydrogen-bonding networks with Mercury (CCDC).

- Example :

-

A related compound, 2-chloro-5-nitro-N-(pyridin-4-yl)benzamide, showed planar benzamide geometry with no torsional strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products